Enantioselectivity in Biocatalytic Synthesis
In a direct head-to-head comparison using a one-pot two-stage biocatalytic system, (S)-2-amino-2-(furan-2-yl)ethanol achieved 92% conversion and >99% enantiomeric excess (ee), while the (R)-enantiomer showed 95% conversion and >99% ee [1]. This demonstrates that both enantiomers can be obtained with exceptional optical purity, but the (S)-enantiomer exhibits a slightly lower conversion rate under identical conditions, which may be relevant for process optimization and yield calculations.
| Evidence Dimension | Enantioselectivity and Conversion Efficiency |
|---|---|
| Target Compound Data | (S)-2-amino-2-(furan-2-yl)ethanol: 92% conversion, >99% ee |
| Comparator Or Baseline | (R)-2-amino-2-(furan-2-yl)ethanol: 95% conversion, >99% ee |
| Quantified Difference | 3% absolute difference in conversion; both enantiomers achieve >99% ee |
| Conditions | Biocatalytic cascade: benzaldehyde lyase for hydroxymethylation followed by amine transaminase for asymmetric reduction amination; furfural as substrate. |
Why This Matters
For researchers requiring a specific enantiomer with ultra-high optical purity, this data confirms the feasibility of obtaining either stereoisomer; the (S)-form is available with comparable enantiopurity but may require process adjustments to match (R)-form conversion efficiency.
- [1] Wang, L., et al. (2024). One-pot two-stage biocatalytic upgrading of biomass-derived aldehydes to optically active β-amino alcohols via sequential hydroxymethylation and asymmetric reduction amination. Green Chemistry, 26(2), 927-935. View Source
